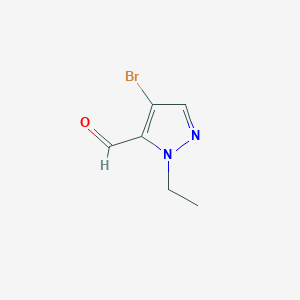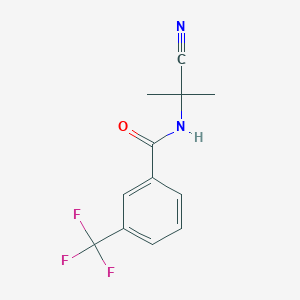![molecular formula C14H19N3 B3013062 (6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline CAS No. 313368-85-3](/img/structure/B3013062.png)
(6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline" is a tricyclic quinoxalinedione derivative. These types of compounds have been studied for their potential as antagonists for the glycine binding site of the NMDA receptor, which is significant in the context of neurological disorders and diseases .
Synthesis Analysis
The synthesis of related tricyclic quinoxalinediones involves the formation of the quinoxaline core, followed by the construction of the pyrrolo and pyrido rings. The synthesis of pyrrolo[1,2-a]quinoxalines can be achieved through Lewis acid-catalyzed reactions, as demonstrated by the almost quantitative formation of pyrrolo[1,2-a]quinoxaline when 1-(2-isocyanophenyl)pyrrole is treated with boron trifluoride . Additionally, a one-pot domino reaction has been developed for the direct synthesis of pyrrolo[1,2-a]quinoxalines, utilizing an imine formation reaction, SEAr reaction, and cleavage of C-C bonds catalyzed by a Brønsted acid .
Molecular Structure Analysis
The molecular structure of tricyclic quinoxalinediones is characterized by a fused ring system that includes a quinoxaline core. The presence of various substituents and the stereochemistry of the compound significantly influence its binding affinity to the NMDA receptor. For instance, the high affinity of certain carboxylic acid derivatives is attributed to a charge-charge interaction between the anionic carboxylate residues of the compounds and the cationic proton-donor site in the receptor .
Chemical Reactions Analysis
The chemical reactivity of tricyclic quinoxalinediones is influenced by the functional groups present on the core structure. For example, the presence of a carboxylic acid group can facilitate interactions with biological targets such as the NMDA receptor . The synthesis of pyrrolo[1,2-a]quinoxalines can involve reactions with aldehydes or ketones to yield hydroxyalkyl derivatives , indicating the potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of tricyclic quinoxalinediones are determined by their molecular structure. The presence of multiple rings and heteroatoms within the structure can affect properties such as solubility, stability, and the ability to cross biological membranes. The stereochemistry of the compound is crucial for its biological activity, as seen with the significant difference in binding affinity between enantiomers . The synthesis methods described suggest that these compounds can be obtained in moderate to excellent yields, which is important for their practical application .
Wissenschaftliche Forschungsanwendungen
Neuropsychiatric and Neurological Disorders Treatment
A tetracyclic quinoxaline derivative, specifically ITI-007, has been identified as a multifunctional drug candidate for neuropsychiatric and neurological disorders. This compound exhibits potent binding affinities to serotonin 5-HT(2A) and dopamine D2 receptors, functioning as a 5-HT(2A) antagonist, postsynaptic D2 antagonist, and serotonin transporter inhibitor. Its oral bioavailability and efficacy in antipsychotic treatment have been demonstrated, marking its potential in clinical applications for treating such disorders (Li et al., 2014).
Synthesis of Novel Compounds
Research has been conducted on the selective synthesis of isoxazolo[2, 3-a]-quinoxalines and pyrrolo[1, 2-a]quinoxalines. These compounds have been synthesized from 2-substituted 6-chloroquinoxaline 4-oxides, showcasing the versatility and potential applications of quinoxaline derivatives in creating novel chemical entities (Kim, Kurasawa, & Takada, 1989).
Pharmaceutical Research and Organic Synthesis
Pyrrolo[1,2-a]quinoxalines play a significant role in pharmaceutical research and organic synthesis. Methods for selective chlorination and bromination of these compounds have been developed, enhancing the diversification of pyrrolo[1,2-a]quinoxalines and expanding their potential applications in various chemical syntheses (Le et al., 2021).
Antiproliferative Activity
Research has also been directed towards exploring the antiproliferative effects of aza-isoindolo and isoindolo-azaquinoxaline derivatives. These compounds, particularly those with methoxy substituents, have demonstrated significant biological activity, including apoptosis induction and cell cycle arrest in G2/M phase, hinting at their potential use in cancer therapy (Parrino et al., 2015).
Anticonvulsant Activity
Tetracyclic indole derivatives, which are structurally related to quinoxalines, have been synthesized and evaluated for their anticonvulsant activity. This research offers insights into the development of new therapeutic agents for treating convulsive disorders (Stanton & Ackerman, 1983).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with 5-ht2 receptors, particularly 5-ht2a and 5-ht2c receptors .
Mode of Action
Based on the similarity to other compounds, it may act as an agonist or antagonist of the 5-ht2 receptors .
Biochemical Pathways
The interaction with 5-ht2 receptors suggests that it may influence serotonin signaling pathways .
Pharmacokinetics
The compound has been mentioned in the context of transdermal pharmaceutical compositions , suggesting potential routes of administration and absorption.
Result of Action
The interaction with 5-ht2 receptors suggests potential effects on neuronal signaling and related physiological processes .
Eigenschaften
IUPAC Name |
(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-16-7-8-17-12-5-6-15-9-11(12)10-3-2-4-13(16)14(10)17/h2-4,11-12,15H,5-9H2,1H3/t11-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGUCSLWLPCOTR-RYUDHWBXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C3CCNCC3C4=C2C1=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN2[C@H]3CCNC[C@H]3C4=C2C1=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-fluorophenyl)-1-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B3012981.png)

![N-[(2-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B3012983.png)

![[2-(Benzylamino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B3012985.png)

![2-[1-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B3012992.png)




![Methyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-4-carboxylate](/img/structure/B3013001.png)
